2-methoxy-1-naphthaldehyde oxime
Overview
Description
2-methoxy-1-naphthaldehyde oxime is a chemical compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its crystalline structure and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-naphthaldehyde oxime typically involves the reaction of 2-methoxy-1-naphthaldehyde with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is stirred at room temperature until the reaction is complete, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-naphthaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene compounds .
Scientific Research Applications
2-methoxy-1-naphthaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-1-naphthaldehyde oxime involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-1-naphthaldehyde oxime
- N-(2-methoxynaphthalen-1-yl)hydroxylamine
- N-(2-methoxynaphthalen-1-yl)ethynylphenyl
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both methoxy and hydroxylamine groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3 |
InChI Key |
VHXRWOTZOBRMJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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